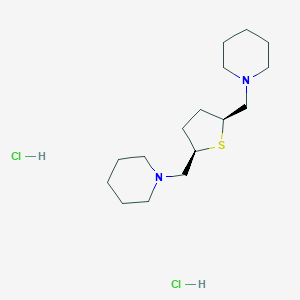
cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane dihydrochloride
Description
Bambermycins are a complex of antibiotics obtained from the organisms Streptomyces bambergiensis and Streptomyces ghanaensis. This compound is primarily used as a performance-enhancing antibiotic in animal nutrition, particularly for beef cattle, dairy cattle, poultry, and swine . The complex mainly consists of moenomycins A and C . Bambermycins are effective against Gram-positive pathogenic bacteria but do not significantly affect Lactobacillus, Bifidobacterium, and other protective bacteria .
Properties
CAS No. |
172753-33-2 |
|---|---|
Molecular Formula |
C16H32Cl2N2S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-[[(2S,5R)-5-(piperidin-1-ylmethyl)thiolan-2-yl]methyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C16H30N2S.2ClH/c1-3-9-17(10-4-1)13-15-7-8-16(19-15)14-18-11-5-2-6-12-18;;/h15-16H,1-14H2;2*1H/t15-,16+;; |
InChI Key |
MJJZPRRUSOVOSC-TYIJTUDGSA-N |
SMILES |
C1CCN(CC1)CC2CCC(S2)CN3CCCCC3.Cl.Cl |
Isomeric SMILES |
C1CCN(CC1)C[C@H]2CC[C@H](S2)CN3CCCCC3.Cl.Cl |
Canonical SMILES |
C1CCN(CC1)CC2CCC(S2)CN3CCCCC3.Cl.Cl |
Other CAS No. |
172753-33-2 |
Synonyms |
1-[[(2R,5S)-5-(1-piperidylmethyl)thiolan-2-yl]methyl]piperidine dihydr ochloride |
Origin of Product |
United States |
Preparation Methods
Bambermycins are naturally derived from the fermentation of Streptomyces bambergiensis and Streptomyces ghanaensis . The industrial production involves cultivating these microorganisms under controlled conditions to optimize the yield of the antibiotic complex. The fermentation broth is then subjected to various purification processes to isolate the active components, primarily moenomycins A and C .
Chemical Reactions Analysis
Bambermycins undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of bambermycins can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Bambermycins have several scientific research applications, including:
Chemistry: Bambermycins are used as a model compound to study the synthesis and properties of complex antibiotics.
Biology: Bambermycins are used to investigate the mechanisms of bacterial cell wall synthesis and the effects of antibiotics on bacterial growth.
Medicine: Bambermycins are studied for their potential use in treating bacterial infections, particularly those caused by Gram-positive bacteria.
Industry: Bambermycins are used as feed additives to promote growth and improve feed efficiency in livestock.
Mechanism of Action
Bambermycins exert their effects by inhibiting the synthesis of the bacterial cell wall . This inhibition occurs through the binding of bambermycins to specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall . By disrupting the formation of peptidoglycan, bambermycins prevent the bacteria from maintaining their cell wall integrity, leading to cell lysis and death .
Comparison with Similar Compounds
Bambermycins are unique in their structure and mechanism of action compared to other antibiotics. Similar compounds include:
Vancomycin: Like bambermycins, vancomycin inhibits cell wall synthesis but targets different enzymes and has a different structure.
Bacitracin: This antibiotic also inhibits cell wall synthesis but has a different mode of action and structure.
Penicillin: Penicillin inhibits cell wall synthesis by targeting penicillin-binding proteins, which are different from the enzymes targeted by bambermycins.
Bambermycins are unique in their ability to selectively inhibit Gram-positive bacteria without significantly affecting beneficial bacteria like Lactobacillus and Bifidobacterium .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


